Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate
Description
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a sulfonamide group linked to a 2,4,6-trimethylphenyl (mesityl) moiety. Its structure combines three key features:
- Sulfonamide linkage (-SO₂-NH-): Imparts polarity and hydrogen-bonding capacity, often associated with enzyme inhibition or receptor binding.
- 2,4,6-Trimethylphenyl group: Introduces steric bulk and electron-donating methyl groups, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
propyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-10-24-19(21)16-6-8-17(9-7-16)20-25(22,23)18-14(3)11-13(2)12-15(18)4/h6-9,11-12,20H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLKYIHTLYUPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195773 | |
| Record name | Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349402-53-5 | |
| Record name | Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349402-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 4-[[(2,4,6-trimethylphenyl)sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified with propanol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological/Functional Implications | References |
|---|---|---|---|
| Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate | Propyl ester, sulfonamide, mesityl group | High lipophilicity (propyl ester), steric hindrance (mesityl), potential enzyme inhibition (sulfonamide) | |
| Methyl 4-[(2-bromoacetyl)amino]benzoate | Methyl ester, bromoacetyl group | Electrophilic reactivity (bromoacetyl), proteomics applications | |
| Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | Methyl ester, carbamate, 4-methylphenyl | Carbamate stability, moderate steric hindrance | |
| Propyl 4-[(methoxyacetyl)amino]benzoate | Methoxyacetyl group, propyl ester | Enhanced lipophilicity (methoxy), anti-inflammatory potential | |
| Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate | Quinoline-sulfonamide, methyl ester | Metal chelation (quinoline), antimicrobial activity |
Detailed Analysis of Structural Differences
Ester Group Variations
- Propyl vs. Isopropyl analogs (e.g., isopropyl 4-aminobenzoate in ) may exhibit even greater hydrophobicity but reduced metabolic stability .
Sulfonamide vs. Other Linkages
- Sulfonamide (-SO₂-NH-) vs. This can enhance binding to enzymes (e.g., carbonic anhydrase inhibitors) compared to acetylated analogs like Propyl 4-[(methoxyacetyl)amino]benzoate .
- Sulfonamide vs. Carbamate : Carbamates (e.g., Methyl methyl[(4-methylphenyl)sulfonyl]carbamate in ) offer hydrolytic stability but lack the sulfonamide’s strong hydrogen-bonding capacity, altering target selectivity .
Aromatic Substituent Effects
- 2,4,6-Trimethylphenyl (Mesityl) vs. However, it may also lower solubility in aqueous systems .
- Quinoline vs. enzyme inhibition) .
Biological Activity
Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate, with the CAS number 349402-53-5, is a synthetic compound characterized by its unique structure, which includes a benzoate ester and a sulfonylamino group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C19H23NO4S
- Molecular Weight : 361.46 g/mol
- Structure : The compound features a propyl ester linked to a benzoic acid derivative with a sulfonamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonylamino group can form strong hydrogen bonds, which may influence enzyme activity and protein interactions. It is hypothesized that this compound may act as an enzyme inhibitor by binding to active sites of target proteins, thereby modulating their function .
Enzyme Inhibition Studies
Research indicates that compounds containing sulfonamide groups often display enzyme inhibition properties. For example, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways . The mechanism usually involves competitive inhibition where the compound mimics the substrate or binds to the active site.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated various sulfonamide derivatives for their cytotoxicity against different cancer cell lines. Results indicated that certain structural features significantly enhanced cytotoxic effects .
- Enzyme Interaction : In vitro assays demonstrated that similar compounds could inhibit specific enzymes by binding competitively to their active sites. This suggests that this compound may exhibit similar inhibitory properties .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various proteins. These studies indicated favorable interactions with targets involved in cancer progression .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the established synthetic routes for Propyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate, and what critical conditions ensure high yield?
The synthesis typically involves a multi-step approach:
Sulfonylation : Reacting 4-aminobenzoic acid derivatives with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
Esterification : The carboxylic acid group is esterified with propanol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysis .
Key Conditions :
- Dry solvents (e.g., dichloromethane) to prevent hydrolysis.
- Temperature control (0–25°C) during sulfonylation to avoid side reactions.
- Purification via column chromatography to isolate the esterified product .
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : and NMR validate the sulfonamide (–SONH–) and ester (–COOPr) groups. Aromatic protons from the 2,4,6-trimethylphenyl group appear as a singlet due to symmetry .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the planar sulfonamide moiety and ester conformation .
Advanced Mechanistic Insights
Q. Q3. How do computational studies elucidate the electronic effects of the 2,4,6-trimethylphenyl group on sulfonamide reactivity?
Density Functional Theory (DFT) calculations reveal:
- Electron-donating methyl groups stabilize the sulfonamide via hyperconjugation, increasing nucleophilicity at the nitrogen.
- Steric hindrance from the trimethylphenyl group directs regioselectivity in subsequent reactions (e.g., acylation) .
Biological Activity and Target Interactions
Q. Q4. What biochemical assays are used to study this compound’s interaction with enzymes or receptors?
- Enzyme Inhibition Assays : Measure IC values against targets like cyclooxygenase (COX) or sulfotransferases using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to immobilized proteins .
- Molecular Docking : Predicts binding modes in silico, guided by crystallographic data from related sulfonamides .
Structure-Activity Relationship (SAR) Studies
Q. Q5. How does modifying the ester group (e.g., propyl vs. ethyl) impact bioactivity?
- Lipophilicity : Longer alkyl chains (e.g., propyl) enhance membrane permeability, as shown in logP measurements .
- Metabolic Stability : Propyl esters exhibit slower hydrolysis in hepatic microsome assays compared to methyl analogs, prolonging in vivo activity .
Analytical Method Development
Q. Q6. What HPLC conditions are optimal for quantifying this compound in biological matrices?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) from 40% to 90% over 20 minutes.
- Detection : UV at 254 nm (sulfonamide absorbance) with a retention time of ~12.5 minutes .
In Vivo Pharmacological Evaluation
Q. Q7. What animal models are suitable for assessing its therapeutic potential?
- Rodent Arthritis Models : Efficacy in pain management is tested via paw edema reduction and cytokine profiling (e.g., IL-6, TNF-α) .
- Pharmacokinetics : Oral bioavailability and half-life are determined in Sprague-Dawley rats using LC-MS/MS plasma analysis .
Contradictory Data Resolution
Q. Q. Q8. How can discrepancies in reported IC values across studies be addressed?
- Standardized Assay Conditions : Control pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted).
- Meta-Analysis : Compare data normalized to reference inhibitors (e.g., celecoxib for COX-2) to account for methodological variability .
Degradation and Stability Profiling
Q. Q9. What accelerated stability studies predict the compound’s shelf-life under varying conditions?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
- Hydrolytic Stability : Buffer solutions at pH 1.2 (gastric) and 7.4 (plasma) assess ester hydrolysis rates .
Advanced Applications in Material Science
Q. Q10. How can this compound be functionalized for use in polymer coatings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
